molecular formula C24H23FN6O2 B11196657 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B11196657
M. Wt: 446.5 g/mol
InChI Key: YHASWRGILSGODJ-UHFFFAOYSA-N
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Description

2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-METHYL-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-METHYL-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the following steps:

    Cyclization Reaction: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.

    Deprotection: Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-METHYL-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-METHYL-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Biology: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industry: It is explored for its potential use in the development of new drugs and chemical products.

Mechanism of Action

The mechanism of action of 2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-METHYL-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function . Molecular docking studies have shown that the binding site of the compound in its target proteins may differ from that of other conventional inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-METHYL-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets. Its distinct structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

Molecular Formula

C24H23FN6O2

Molecular Weight

446.5 g/mol

IUPAC Name

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C24H23FN6O2/c1-17-26-20(18-7-3-2-4-8-18)15-22-27-30(24(33)31(17)22)16-23(32)29-13-11-28(12-14-29)21-10-6-5-9-19(21)25/h2-10,15H,11-14,16H2,1H3

InChI Key

YHASWRGILSGODJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N3CCN(CC3)C4=CC=CC=C4F)C5=CC=CC=C5

Origin of Product

United States

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